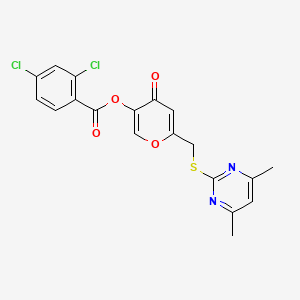
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate is a useful research compound. Its molecular formula is C19H14Cl2N2O4S and its molecular weight is 437.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate is a complex organic molecule that presents a unique combination of structural features, including pyrimidine, pyran, and benzoate moieties. This article delves into its biological activity, exploring its potential applications in various therapeutic contexts based on existing research.
Chemical Structure and Properties
The molecular formula of this compound is C22H20Cl2N2O4S, with a molecular weight of approximately 427.4 g/mol. The structural complexity arises from the presence of a thioether linkage derived from a pyrimidine derivative, which may influence its biological interactions and mechanisms of action.
Structural Features
| Feature | Description |
|---|---|
| Pyrimidine Moiety | Contributes to potential enzyme interactions |
| Pyran Core | Implicated in various biological activities |
| Benzoate Group | Enhances lipophilicity and cellular uptake |
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of pyran and pyrimidine can disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Mechanism of Action : The compound may engage with specific enzymes or receptors, modulating their activity and leading to antimicrobial effects. For example, it could potentially inhibit trypanothione reductase (TR), an essential enzyme in certain parasites, leading to increased reactive oxygen species (ROS) levels, which are detrimental to the pathogen's survival .
- Case Studies : In a study assessing various compounds against tropical diseases such as malaria and leishmaniasis, several derivatives demonstrated effective EC50 values below 10 μM, indicating strong bioactivity against these pathogens .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have been evaluated using assays such as the MTT assay, which measures cell viability based on mitochondrial activity. Preliminary findings suggest that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| U-937 Monocytes | 15 | 10 |
| Cancer Cell Line A | 5 | 30 |
| Cancer Cell Line B | 12 | 12 |
In Silico Studies
Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that it may interact favorably with key amino acids in target proteins, enhancing its therapeutic potential.
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4S/c1-10-5-11(2)23-19(22-10)28-9-13-7-16(24)17(8-26-13)27-18(25)14-4-3-12(20)6-15(14)21/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLYLHDHSOJUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














